![molecular formula C5H7N3O B2511971 1-(4H-1,2,4-triazol-3-yl)propan-1-one CAS No. 1480235-50-4](/img/structure/B2511971.png)
1-(4H-1,2,4-triazol-3-yl)propan-1-one
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Overview
Description
The compound “1-(4H-1,2,4-triazol-3-yl)propan-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives are known to be important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “1-(4H-1,2,4-triazol-3-yl)propan-1-one”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “1-(4H-1,2,4-triazol-3-yl)propan-1-one” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4H-1,2,4-triazol-3-yl)propan-1-one” and its derivatives are complex and involve various steps . The reactions are confirmed by spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4H-1,2,4-triazol-3-yl)propan-1-one” and its derivatives are determined by various techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Drug Discovery
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Antimicrobial Agent
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anticancer Activities
1,2,4-Triazoles have attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including anticancer activities .
Anti-inflammatory and Analgesic Activities
1,2,4-Triazoles have shown potential pharmaceutical activity including anti-inflammatory, antioxidant, analgesic .
Organic Synthesis
1,2,4-Triazoles have found broad applications in organic synthesis .
Materials Science
1,2,4-Triazoles have usages in various fields such as materials sciences .
Agrochemistry
1,2,4-Triazoles have usages in various fields such as agrochemistry .
Organic Catalysts
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have usages in various fields such as organic catalysts .
Safety And Hazards
All chemical reference materials, including “1-(4H-1,2,4-triazol-3-yl)propan-1-one”, should be considered potentially hazardous and should be used only by qualified laboratory personnel . The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(9)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQOKCTIMDAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-triazol-3-yl)propan-1-one | |
CAS RN |
1480235-50-4 |
Source
|
Record name | 1-(4H-1,2,4-triazol-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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